N-(2,5-dinitrophenyl)acetamide

Description

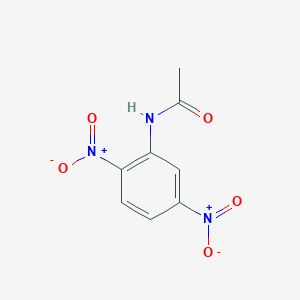

Structure

3D Structure

Properties

IUPAC Name |

N-(2,5-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-5(12)9-7-4-6(10(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDAWUHKQSJFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Strategies for N 2,5 Dinitrophenyl Acetamide and Its Analogs

Direct Acylation and Nitration Approaches

Direct acylation and nitration represent fundamental and widely used methods for the synthesis of N-(2,5-dinitrophenyl)acetamide. These approaches typically involve the sequential introduction of the acetyl and nitro groups onto an aromatic backbone.

Optimization of Nitration Protocols for Acetaminophen (B1664979) Derivatives

The nitration of acetaminophen (paracetamol) and its derivatives is a common strategy to introduce nitro groups onto the phenyl ring. The synthesis of N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, an analog of this compound, has been achieved through the nitration of 4-acetamidophenol (4-AcP) using nitric acid–sulfuric acid mixtures at low temperatures (0–5°C). iucr.org This process requires careful control of reaction conditions to achieve the desired dinitration and to manage the regioselectivity of the reaction.

The nitration of phenol (B47542) derivatives, a related process, has been the subject of extensive optimization studies. Traditional methods often involve hazardous reagents like sulfuric acid and sodium nitrate. google.com Greener alternatives are being explored, including the use of solid-supported catalysts like sulfuric acid-functionalized silica-based core/shell magnetic nanocomposites in deep eutectic solvents. acs.org Furthermore, continuous processes, sometimes in combination with microwave or ultrasonic irradiation, have been shown to improve reaction efficiency and regioselectivity in the nitration of phenol, which can be a precursor for related acetamide (B32628) compounds. google.com

Studies on the nitration of acetaminophen in environmental contexts have also provided insights into the reaction mechanisms. For instance, in nitrifying activated sludge, the nitration of acetaminophen is thought to involve nitric oxide produced by bacteria, leading to the formation of peroxynitrite, which then acts as the nitrating agent. nih.govresearchgate.net While not a synthetic protocol, this highlights alternative nitration pathways that could potentially be harnessed.

Amide Bond Formation Techniques for Dinitrophenyl Amines

The formation of the amide bond is a critical step in the synthesis of this compound, often starting from a dinitrophenyl amine precursor. A variety of methods for amide bond formation are available, ranging from traditional coupling reagents to more recent catalytic approaches. luxembourg-bio.com

Conventional methods often rely on the activation of a carboxylic acid (like acetic acid) to form a more reactive species, such as an acyl chloride or anhydride, which then reacts with the amine. acs.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are also widely used to facilitate this reaction by forming an O-acylurea intermediate. luxembourg-bio.com However, these methods can suffer from poor atom economy and the generation of stoichiometric byproducts. luxembourg-bio.comacs.org

More recent developments have focused on overcoming the limitations of classical methods. For instance, a novel approach involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to construct amide bonds under mild conditions, avoiding the need for transition metals. nih.gov This method has proven to be applicable to the synthesis of primary, secondary, and tertiary amides and demonstrates good functional group tolerance. nih.gov

Catalytic methods for amide bond formation are also gaining prominence. These include the use of transition metal catalysis, photoredox catalysis, and organocatalysis to directly couple aldehydes with amines under oxidative conditions. nih.gov Another innovative, metal-free approach demonstrates the benzoylation of amines using pyridinium (B92312) salts of phenacyl bromides. researchgate.net These modern techniques offer advantages in terms of efficiency and sustainability. researchgate.netunimi.it

Catalytic Cross-Coupling Reactions for Aryl-Acetamide Construction

Catalytic cross-coupling reactions have emerged as powerful tools for the construction of C-N and C-C bonds, providing versatile pathways to N-aryl acetamides and their analogs.

Palladium-Catalyzed Suzuki Cross-Coupling for N-(2,5-dibromophenyl)acetamide Derivatives

The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, is a highly effective method for forming carbon-carbon bonds. This reaction has been successfully employed in the synthesis of various N-aryl acetamide derivatives. For example, N-(2,5-dibromophenyl)acetamide can be coupled with different arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ to yield tri-aryl acetamide derivatives. mdpi.com This reaction tolerates a variety of functional groups and can produce moderate to good yields of the desired products. mdpi.comresearchgate.net

The general procedure involves reacting the N-(2,5-dibromophenyl)acetamide with an arylboronic acid in a solvent system like 1,4-dioxane (B91453) and water, under reflux conditions for an extended period. mdpi.com Optimization of reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and minimizing side products. mdpi.comrsc.org In some cases, a mixture of mono- and di-arylated products may be obtained. mdpi.com

This methodology has been applied to synthesize a range of thiophene-based amide derivatives and other heterocyclic compounds with potential biological activities. researchgate.netnih.govd-nb.info

Novel Catalytic Systems for Modified Dinitrophenyl Structures

The development of novel catalytic systems is crucial for expanding the scope and efficiency of synthesizing modified dinitrophenyl structures. Research in this area focuses on creating catalysts that offer improved activity, selectivity, and sustainability.

One area of advancement is the use of multifunctional catalytic systems. For example, a system composed of ruthenium nanoparticles on a copper N-heterocyclic carbene-modified silica (B1680970) support has been developed for the one-pot synthesis of allylamines and alkylamines. acs.org This bifunctional catalyst combines a molecular complex for the initial coupling reaction with nanoparticles for the subsequent hydrogenation step. acs.org

Covalent organic polymers (COPs) are also emerging as promising supports for catalysts. A novel unsymmetrical COP has been used to immobilize palladium nanoparticles, creating a heterogeneous catalyst with excellent activity and reusability for Sonogashira cross-coupling reactions. researchgate.net

Furthermore, the design of organic photocatalysts is a rapidly growing field. Simple donor-acceptor structures are being explored to understand the structure-property relationships that govern their photocatalytic performance. dellamicogroup.com These novel catalytic approaches, including the use of renewable feedstocks and biocatalysis, are paving the way for more efficient and environmentally friendly syntheses of complex organic molecules. ox.ac.uk

Multi-Component Reactions and Functionalization Pathways

Multi-component reactions (MCRs) and direct functionalization pathways offer efficient and atom-economical routes to complex molecules like N-aryl acetamides and their derivatives from simple starting materials in a single step.

MCRs are powerful tools in organic synthesis as they combine multiple reactions into one operation, which reduces waste and simplifies purification. clockss.org An efficient four-component reaction has been developed for the synthesis of N-aryl-2-(indol-3-yl)acetamide derivatives using arylglyoxal monohydrate, Meldrum's acid, and anilines under microwave irradiation. clockss.org This one-pot procedure offers high efficiency and mild reaction conditions. clockss.org Another example involves the three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides, where the reaction outcome can be controlled by the choice of catalyst and conditions like ultrasonication. beilstein-journals.org Copper-catalyzed three-component reactions of aryl acetylenes, amines, and 1,4,2-dioxazol-5-ones provide a fast and practical route to N-acyl amidines. acs.org

Direct C-H bond functionalization is another elegant strategy for modifying molecular scaffolds. For instance, 2,4-dinitrophenol (B41442) has been used as a catalyst for the metal-free, direct C(sp³)-H and C(sp)-H bond functionalization to synthesize α-alkynyl-3-amino-2-oxindoles. researchgate.net Palladium-catalyzed C-H functionalization, often directed by bidentate, monoanionic auxiliaries, allows for the selective arylation of C(sp²) and even unactivated C(sp³) bonds in amide-containing molecules. nih.gov These methods provide access to a wide range of functionalized products that would be challenging to synthesize using traditional methods.

Mannich Condensation Applied to Hydride σ-Adducts of Dinitrophenyl Acetamides

A notable strategy for the synthesis of complex bicyclic systems from dinitrophenyl acetamide analogs involves the Mannich condensation of their corresponding hydride σ-adducts. This method provides an efficient route to 3-azabicyclo[3.3.1]nonane derivatives, which are key pharmacophores in a number of natural alkaloids. butlerov.comresearchgate.net

The synthesis is typically a two-stage process. butlerov.comresearchgate.net The first stage involves the reduction of the activated aromatic ring of a dinitrophenyl acetamide derivative, such as N-(2-hydroxy-3,5-dinitrophenyl)acetamide, using a hydride-donating agent like sodium borohydride (B1222165). butlerov.comresearchgate.net This reaction forms a stable, negatively charged hydride σ-adduct. butlerov.comresearchgate.net In the second stage, this adduct is subjected to a Mannich condensation reaction with formaldehyde (B43269) and a primary amine or an amino acid. butlerov.comresearchgate.net The reaction mixture is then acidified, leading to the precipitation of the target 3-azabicyclo[3.3.1]nonane derivatives. butlerov.comresearchgate.net This method is characterized by its relative simplicity, the accessibility of reagents, and the mild reaction conditions required. butlerov.com The yields of the final products are generally high, ranging from 75% to 90%, depending on the specific amine used in the condensation step. butlerov.com The resulting bicyclic compounds contain multiple functional groups, including nitro, carbonyl, and amino groups, as well as a halogen atom if present in the starting material, making them promising intermediates for further chemical modifications. butlerov.com

| Starting Material | Reagents | Product Type | Yield |

| N-(2-hydroxy-3,5-dinitrophenyl)acetamide | 1. Sodium borohydride 2. Formaldehyde, Primary amine/amino acid 3. Phosphoric acid | N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides | 75-90% butlerov.com |

Derivatization via Nucleophilic Substitution Reactions on Halogenated Intermediates

The introduction of halogen atoms onto the dinitrophenyl acetamide framework provides a powerful handle for further molecular elaboration through nucleophilic substitution reactions. Halogenated intermediates, such as N-(2,5-dibromophenyl)acetamide, serve as versatile precursors for creating a variety of derivatives by displacing the halide with different nucleophiles.

A key example of this strategy is the palladium-catalyzed Suzuki cross-coupling reaction. N-(2,5-dibromophenyl)acetamide can be coupled with a range of arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate. researchgate.net This reaction proceeds in a dioxane-water solvent system under reflux conditions and demonstrates good tolerance for various functional groups on the arylboronic acid, leading to the synthesis of diverse aniline-based amides in moderate to good yields. researchgate.net

The halogen atom on the aromatic ring is activated towards nucleophilic attack, particularly when positioned ortho or para to the electron-withdrawing nitro groups. This activation facilitates the displacement of the halide by various nucleophiles. For instance, the chlorine atoms in compounds like 2-Chloro-N-(2,4-dichlorophenyl)acetamide can be substituted by nucleophiles such as amines or thiols. Similarly, the bromine atom in certain azo dye structures containing a bromo-dinitrophenyl moiety allows for nucleophilic substitution to introduce different substituents. evitachem.com This reactivity is a cornerstone for synthesizing a library of analogs from a common halogenated intermediate.

| Halogenated Intermediate | Reaction Type | Reagents | Product Type |

| N-(2,5-dibromophenyl)acetamide | Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄, K₃PO₄ | N-(di-aryl-phenyl)acetamides researchgate.net |

| 2-Chloro-N-(2,4-dichlorophenyl)acetamide | Nucleophilic Substitution | Amines, Thiols | Substituted N-phenylacetamides |

| Bromo-dinitrophenyl containing azo dyes | Nucleophilic Substitution | Various nucleophiles | Substituted azo dyes evitachem.com |

Cyclization Strategies for Extended Heterocyclic Systems Incorporating Dinitrophenyl Acetamide

The dinitrophenyl acetamide motif can be incorporated into larger, extended heterocyclic systems through various cyclization strategies. These methods often leverage the reactivity of the nitro groups or other functional handles on the molecule to build new rings.

One approach involves the synthesis of thiadiazole derivatives. For example, 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (B2897427) can serve as a key starting material. nih.gov This compound can be converted into a thiosemicarbazide (B42300) derivative, which then acts as a precursor to construct other heterocyclic rings like thiazole (B1198619) and pyrimidine (B1678525) through reactions with appropriate reagents. nih.gov For instance, reaction of the thiosemicarbazide with chloroacetic acid leads to a thiazole ring via nucleophilic attack and subsequent ring closure. nih.gov

Another powerful strategy involves intramolecular radical cyclization. Amidyl radicals, which can be generated from anilide precursors, can undergo cyclization to form heterocycles. acs.org For example, N-arylbenzamidines can be treated with phenyliodine(III) diacetate (PIDA) to promote C-H imination of the arene, leading to the formation of benzimidazole (B57391) derivatives. acs.org Similar radical-mediated approaches, such as those using FeCl₃ as a catalyst, can facilitate the construction of indole-fused eight-membered heterocyclic rings through a tandem radical cyclization process. acs.org These methods highlight the utility of the dinitrophenyl moiety in directing the formation of complex, polycyclic structures.

Furthermore, cyclization can be achieved to form oxadiazole rings. Thiosemicarbazides can undergo intramolecular oxidative cyclization in the presence of reagents like bromine to yield 1,3,4-oxadiazole-2-amines. researchgate.net These strategies demonstrate the versatility of the dinitrophenyl scaffold in the synthesis of a wide array of extended heterocyclic systems.

| Starting Moiety | Cyclization Strategy | Key Reagents | Resulting Heterocycle |

| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine | Ring construction on precursor | Chloroacetic acid | Thiazole-fused systems nih.gov |

| N-arylbenzamidines | Radical C-H imination | Phenyliodine(III) diacetate (PIDA) | Benzimidazoles acs.org |

| Indole derivatives | Radical C-N coupling | FeCl₃, DDQ | Indole-fused eight-membered rings acs.org |

| Thiosemicarbazides | Intramolecular oxidative cyclization | Bromine, Sodium acetate | 1,3,4-Oxadiazoles researchgate.net |

Advanced Structural Characterization and Elucidation Methodologies

Spectroscopic Analysis Techniques for Molecular Architecture Determination

Spectroscopic methods are instrumental in defining the molecular structure by probing the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, N-(3,5-dinitrophenyl)acetamide, the following signals are observed: a singlet at 10.83 ppm corresponding to the amide proton (NH), a doublet at 8.80 ppm for the two equivalent aromatic protons, a triplet at 8.47 ppm for the other aromatic proton, and a singlet at 2.14 ppm for the methyl (CH₃) protons. beilstein-journals.org For similar dinitrophenyl acetamide (B32628) derivatives, the amide proton typically appears as a broad singlet, and the methyl protons also present as a singlet. orgchemres.org

¹³C NMR: The ¹³C NMR spectrum of N-(3,5-dinitrophenyl)acetamide shows a peak at 169.7 ppm for the carbonyl carbon, signals at 148.2 ppm and 141.2 ppm for the aromatic carbons attached to the nitro and amino groups respectively, and peaks at 118.1 ppm and 112.0 ppm for the other aromatic carbons. The methyl carbon appears at 24.1 ppm. beilstein-journals.org The chemical shifts in related compounds can be influenced by the specific deuterated solvent used.

2D Correlation NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the assignments made in 1D NMR spectra. For instance, in related nitrosylated acetamides, 1D and 2D-NMR have been used for complete structural identification. nih.gov

Below is an interactive data table summarizing the predicted NMR data for N-(2,5-dinitrophenyl)acetamide.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide (NH) | ~10.8 | - |

| Aromatic CH | ~8.8, ~8.5 | ~118, ~112 |

| Methyl (CH₃) | ~2.1 | ~24 |

| Carbonyl (C=O) | - | ~170 |

| Aromatic C-NO₂ | - | ~148 |

| Aromatic C-NH | - | ~141 |

Note: The data in this table is based on values reported for structurally similar compounds and serves as a predictive guide.

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a dinitrophenyl acetamide derivative shows characteristic absorption bands. For example, a band around 3323 cm⁻¹ is attributed to the N-H stretching vibration of the amide group, while a strong absorption near 1560 cm⁻¹ corresponds to the C=O stretching of the amide carbonyl. clockss.org In another related compound, the C=O group shows a sharp absorption band at 1692 cm⁻¹. orgchemres.org The asymmetric and symmetric stretching vibrations of the nitro groups typically appear in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

A data table of key IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide (N-H) | Stretching | ~3320 |

| Amide (C=O) | Stretching | ~1690 - 1560 |

| Nitro (NO₂) | Asymmetric Stretching | ~1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 - 1300 |

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar compounds. For N-(3,5-dinitrophenyl)acetamide, a high-resolution mass spectrometry (HRMS) using ESI detected the sodium adduct [M+Na]⁺ at m/z 248.0283, which is very close to the calculated value of 248.0278. beilstein-journals.org

Electron Ionization-Mass Spectrometry (EI-MS): EI-MS is a higher energy technique that causes fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. For a related compound, N-(2-hydroxy-3,5-dinitrophenyl)acetamide, the top peak in the GC-MS spectrum was observed at m/z 199. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule. For instance, the HRMS of a dinitrophenyl acetamide derivative gave a molecular ion peak (M⁺) at 406.1022, corresponding to the calculated mass of 406.1026 for the molecular formula C₁₉H₁₄N₆O₅. clockss.org The molecular weight of this compound is 225.16 g/mol . molport.com

The table below summarizes the mass spectrometry data.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS (ESI) | Positive | 248.0283 | [M+Na]⁺ of N-(3,5-dinitrophenyl)acetamide |

| GC-MS | EI | 199 | Major fragment of N-(2-hydroxy-3,5-dinitrophenyl)acetamide |

| HRMS | EI | 406.1022 | M⁺ of a dinitrophenyl acetamide derivative |

UV-Visible spectrophotometry is used to study the electronic transitions within the molecule. The presence of the dinitrophenyl chromophore leads to strong absorption in the UV-visible region. Studies on related compounds like 2-chloro-N-(2,4-dinitrophenyl) acetamide have shown solvatochromic effects, where the absorption maximum shifts with the polarity of the solvent. researchgate.netscispace.com This suggests that the electronic distribution in the molecule is sensitive to its environment. The UV-visible absorption spectra of similar dyes in acetonitrile (B52724) have been reported. rsc.org

Mass Spectrometry (MS) Techniques (ESI-MS, EI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Solid-State Structural Determination and Crystal Engineering Principles

The precise three-dimensional arrangement of atoms in the solid state is determined using X-ray diffraction techniques.

Powder X-ray Diffraction (PXRD) for Polymorphic Analysis (Methodological Aspects)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids and is particularly crucial for polymorphic analysis. acs.org Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical consideration for nitroaromatic compounds like this compound, as different polymorphs can exhibit distinct physical and chemical properties. The methodological application of PXRD for polymorphic analysis rests on the principle that each unique crystal structure produces a characteristic diffraction pattern. researchgate.net

When a powdered crystalline sample is exposed to a monochromatic X-ray beam, diffraction occurs at various angles according to Bragg's Law (nλ = 2d sinθ). acs.org The resulting diffraction pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Since the interplanar spacings (d-values) are unique to a specific crystal lattice, each polymorph of this compound would generate a distinct "fingerprint" PXRD pattern. researchgate.nettandfonline.com

Methodologically, the process involves:

Sample Preparation: A small amount of the powdered material is carefully prepared to ensure a random orientation of the crystallites.

Data Acquisition: The sample is scanned over a range of 2θ angles in a diffractometer.

Pattern Analysis: The resulting diffractogram is analyzed by identifying the angular positions and intensities of the diffraction peaks.

For polymorphic analysis, the experimental pattern of an unknown sample is compared against reference patterns of known polymorphs. researchgate.net In the absence of known forms, PXRD is used to characterize new crystalline phases discovered during screening. Furthermore, PXRD is an essential tool for validating the results of computational crystal structure prediction (CSP). The predicted low-energy crystal structures can be used to simulate theoretical PXRD patterns, which are then compared with experimental data. iucr.org For instance, in a detailed CSP study on the closely related and structurally complex molecule N-(2-dimethyl-4,5-dinitrophenyl) acetamide, the simulated powder diffraction spectra of the three lowest-energy predicted structures were compared to distinguish between them and to provide a basis for comparison with future experimental findings. iucr.org

Below is a representative table illustrating the type of data obtained from a PXRD analysis.

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.39 | 65 |

| 12.8 | 6.91 | 100 |

| 17.1 | 5.18 | 45 |

| 21.4 | 4.15 | 80 |

| 25.7 | 3.46 | 50 |

| 28.9 | 3.09 | 35 |

Computational Crystal Structure Prediction (CSP) Frameworks

Computational Crystal Structure Prediction (CSP) comprises a set of methods used to generate and rank plausible crystal structures of a molecule from its chemical diagram alone. nih.govnih.gov For flexible molecules such as this compound, which possess multiple rotatable bonds, the challenge is immense due to the vast conformational space that must be explored in addition to the multitude of possible packing arrangements in the crystal lattice. uni.lu Modern CSP frameworks are designed as multi-stage, high-throughput computational procedures that integrate several key methodologies to tackle this complexity. iucr.orgiucr.org

These frameworks are of profound importance as they allow for the prediction of likely polymorphs before or in parallel with experimental screening, providing insight into which forms are thermodynamically feasible. nih.govscispace.com A successful CSP study generates a crystal energy landscape, which plots the relative energy of predicted structures, helping to rationalize the solid forms found experimentally and to assess the risk of new, more stable polymorphs appearing later. researchgate.netresearchgate.net The methodologies described below are exemplified by their successful application in predicting the crystal structure of N-(2-dimethyl-4,5-dinitrophenyl) acetamide, a molecule that proved to be a highly difficult case in the CSP2004 blind test. iucr.orgiucr.org

The enormous search space associated with flexible molecules necessitates immense computational power. Distributed computing frameworks are employed to harness the collective power of numerous computers, enabling the parallel execution of vast numbers of calculations. uni.luiucr.org This approach is critical for making CSP studies on complex organic molecules tractable. iucr.org

A powerful search strategy integrated within these frameworks is the genetic algorithm (GA). nih.gov GAs are global optimization methods inspired by biological evolution. uni.lu In the context of CSP, the process involves:

Population Generation: An initial "population" of candidate crystal structures is generated randomly. Each structure is a potential solution, or "individual," whose "genome" consists of the parameters defining it: unit cell dimensions, molecular positions and orientations, and, crucially for flexible molecules, the values of key dihedral angles. nih.govuni.lu

Fitness Evaluation: The "fitness" of each individual is evaluated, typically by calculating its lattice energy. Lower energy structures are considered more "fit."

Selection and Evolution: The algorithm selects fitter individuals to "reproduce." New candidate structures (the next "generation") are created through operations like "mating" (combining parameters from two parent structures) and "mutation" (randomly altering parameters of a single structure).

This evolutionary cycle is repeated for many generations, gradually exploring the search space and converging on low-energy regions of the crystal energy landscape. uni.lu Programs such as the Modified Genetic Algorithm for Crystals and Cluster Structures (MGAC) are specifically designed for this purpose, treating molecular positions, orientations, and flexible dihedral angles as optimizable parameters to effectively search for the most stable crystal structures. nih.goviucr.org

While genetic algorithms are effective at globally exploring the energy landscape, the structures they generate require refinement. This is achieved through local energy minimization, a process where a starting structure is moved "downhill" on the potential energy surface to find the nearest local minimum. iucr.org

This process is governed by a force field, which is a mathematical model consisting of a set of functions and parameters that calculate the potential energy of a system of atoms. iucr.org For CSP of organic molecules, this includes terms for both intramolecular interactions (bond stretching, angle bending, torsions) and intermolecular interactions (van der Waals, electrostatic).

A common approach within CSP frameworks involves several steps:

Charge Calculation: Atomic charges are calculated using quantum mechanics (e.g., at the HF/6-31G* level) to accurately model the electrostatic potential of the molecule. iucr.org

Force Field Parameterization: A generalized force field, such as the General Amber Force Field (GAFF), is often used to provide the necessary parameters for the energy calculations. iucr.orguni.lu

Local Minimization: Using the generated force field, each trial structure produced by the genetic algorithm undergoes energy minimization. This is typically performed with molecular mechanics software packages like CHARMM. iucr.orgiucr.org The minimization algorithm adjusts all variables (cell parameters, molecular positions, orientations, and torsions) to locate a stable energy minimum.

The accuracy of the final energy ranking is highly dependent on the quality of the force field and how well it balances the intra- and intermolecular forces.

A CSP search generates thousands of locally minimized crystal structures, each representing a potential polymorph. The final stage of the framework involves processing this large dataset to identify unique, low-energy structures and rank them by stability. iucr.org

The methodology involves several key steps:

Classification and Sorting: The minimized structures are first compared and classified to identify unique crystal packings, removing duplicates. iucr.org

Lattice Energy Ranking: The primary method for ranking the predicted polymorphs is by their calculated lattice energy at 0 K. The structures are sorted from the lowest (most stable) to the highest energy, creating a crystal energy landscape. researchgate.net The experimentally observed form is expected to be at or very near the global minimum on this landscape.

Refinement with Advanced Methods: For the most promising low-energy structures, more accurate energy ranking can be achieved using higher levels of theory, such as dispersion-corrected Density Functional Theory (DFT-D). These methods provide a more accurate calculation of relative polymorph stabilities, sometimes re-ordering the initial force-field-based ranking.

Comparison with Experimental Data: The ultimate validation of a CSP study is the successful prediction of an experimentally known structure, which should appear as one of the top-ranked candidates. iucr.org For instance, in the challenging case of N-(2-dimethyl-4,5-dinitrophenyl) acetamide, the distributed computing framework successfully identified the experimental structure with high accuracy (RMS deviation of 0.158 Å) and ranked it among the most stable predicted forms, demonstrating the power of the methodology. iucr.org This predictive capability is invaluable for guiding experimental efforts to discover new, thermodynamically relevant polymorphs. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2,5-dinitrophenyl)acetamide. These methods allow for the detailed analysis of its electronic structure, which governs its chemical behavior.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations typically reveal a non-planar structure, with the nitro groups twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance. The acetamide (B32628) group's orientation relative to the phenyl ring is also a key structural parameter determined by these optimizations.

In analogous compounds like N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, the nitro groups are significantly twisted out of the benzene ring plane. nih.govnih.gov Similar computational studies on related dinitrophenyl derivatives confirm that the geometry is influenced by intramolecular hydrogen bonding and crystal packing forces. researchgate.netscm.com The optimization process seeks the lowest energy conformation, providing a static picture of the molecule's most stable state.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Value |

| C-N (nitro) Bond Length | ~1.48 Å |

| N-O (nitro) Bond Length | ~1.22 Å |

| C-N (amide) Bond Length | ~1.37 Å |

| C=O (amide) Bond Length | ~1.23 Å |

| Phenyl Ring C-C Bond Lengths | ~1.39 - 1.41 Å |

| Dihedral Angle (NO2 at C2) | ~30-40° |

| Dihedral Angle (NO2 at C5) | ~10-20° |

Note: These values are illustrative and based on typical DFT results for similar aromatic nitro compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is typically localized on the phenyl ring and the amide group, which are the most electron-rich regions. Conversely, the LUMO is predominantly distributed over the electron-withdrawing nitro groups, indicating these are the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In dinitrophenyl compounds, this gap is relatively small, contributing to their reactivity. For instance, studies on analogous compounds like N-(2,5-dibromophenyl)acetamide have shown how substituents influence the HOMO-LUMO gap. nrel.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Note: These values are hypothetical and serve as examples of typical FMO energies for such compounds.

Analysis of Reactivity Descriptors (Fukui Indices, Chemical Hardness, Softness, Ionization Potential)

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. irjweb.com

Ionization Potential (I) is the energy required to remove an electron and can be approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A) is the energy released when an electron is added and can be approximated by the energy of the LUMO (A ≈ -ELUMO).

Chemical Hardness (η) measures the resistance to a change in electron distribution and is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S) is the reciprocal of hardness (S = 1 / η) and indicates a higher propensity to react. irjweb.com

Fukui Functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. scm.comscirp.org For this compound, the Fukui functions would likely indicate that the oxygen atoms of the nitro groups and the carbonyl oxygen are susceptible to electrophilic attack, while the carbon atoms attached to the nitro groups are prone to nucleophilic attack.

These descriptors are invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 3.0 |

| Chemical Hardness (η) | 2.25 |

| Chemical Softness (S) | 0.44 |

| Electronegativity (χ) | 5.25 |

Note: These values are illustrative and derived from the hypothetical FMO energies.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure and electronic properties.

NMR Chemical Shifts: DFT calculations using the Gauge-Including Atomic Orbital (GIAO) method can accurately predict 1H and 13C NMR chemical shifts. nih.govnih.govrsc.org The predicted shifts are sensitive to the molecular geometry and electronic environment of each nucleus.

Vibrational Frequencies: The calculation of vibrational frequencies via DFT helps in the assignment of experimental Infrared (IR) and Raman spectra. arxiv.org The characteristic vibrational modes for this compound would include the symmetric and asymmetric stretching of the NO2 groups, the C=O stretching of the amide, and the N-H stretching.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. d-nb.infofaccts.de The calculations can identify the energies of electronic transitions and their corresponding oscillator strengths. For this compound, the UV-Vis spectrum is expected to show intense bands corresponding to π → π* transitions within the aromatic system and n → π* transitions involving the nitro and carbonyl groups. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its interactions with its environment.

Conformational Sampling and Dynamics in Solution and Solid State

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in various solvents or in the solid crystalline state. tandfonline.com These simulations model the movements of atoms over time by solving Newton's equations of motion.

In solution, MD simulations can reveal the preferred conformations of the molecule and the dynamics of the rotation around single bonds, such as the C-N bond of the amide group. This provides a more realistic picture of the molecule's structure than the static view from geometry optimization.

Intermolecular Interaction Analysis (Hydrogen Bonding, van der Waals Forces)

Detailed crystallographic studies specifically for this compound are not extensively available in the surveyed literature. However, analysis of closely related dinitrophenyl acetamide derivatives provides significant insight into the intermolecular interactions that likely govern its crystal structure. The primary forces at play are strong and weak hydrogen bonds, complemented by van der Waals forces.

A key interaction anticipated in this compound is the formation of an intramolecular hydrogen bond between the amide hydrogen (N-H) and an oxygen atom of the ortho-nitro group. This interaction forms a stable six-membered ring, a motif described by the graph-set notation S(6). This type of intramolecular bond is a common feature in ortho-substituted nitroanilines and has been explicitly identified in the crystal structure of the analogous compound 2-chloro-N-(2,4-dinitrophenyl) acetamide. researchgate.net

In addition to this primary intramolecular bond, the crystal packing is stabilized by a network of weaker intermolecular interactions. These include C-H···O hydrogen bonds, where hydrogen atoms from the phenyl ring or the methyl group of the acetamide interact with oxygen atoms of the nitro groups or the carbonyl group on adjacent molecules. researchgate.net These interactions, although weaker than the conventional N-H···O bond, are numerous and collectively play a crucial role in the formation of a stable three-dimensional supramolecular architecture.

Table 1: Predicted Intermolecular Contact Contributions in this compound Based on Analogue Data (Data derived from Hirshfeld surface analysis of 2-chloro-N-(2,4-dinitrophenyl) acetamide researchgate.net)

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface | Description |

| H···O / O···H | ~39.0% | Represents N-H···O and C-H···O hydrogen bonds, which are the most significant interactions for crystal packing. |

| C···O / O···C | ~10.6% | van der Waals interactions between carbon and oxygen atoms. |

| H···H | ~7.3% | van der Waals contacts between hydrogen atoms. |

| H···C / C···H | ~5.9% | Weak van der Waals interactions involving hydrogen and carbon atoms. |

These interactions, along with other van der Waals forces, dictate the cohesion of the crystal lattice. researchgate.net

Crystal Engineering and Polymorphism Studies through Computational Approaches

Crystal engineering aims to design and control the assembly of molecules into solid-state structures with desired properties. This is achieved by understanding and utilizing robust and predictable intermolecular interactions known as supramolecular synthons. research-solution.comresearchgate.net For this compound, the molecular structure contains multiple hydrogen bond donors (the N-H group) and acceptors (the carbonyl and nitro group oxygens), making it a candidate for rational crystal design based on hydrogen-bonding synthons.

The most anticipated and reliable supramolecular synthon in this molecule is the intramolecular S(6) motif formed by the N-H···O hydrogen bond, as discussed previously. researchgate.net This feature is a powerful directing group in the assembly process, as it pre-organizes the molecule into a relatively planar conformation.

Beyond this intramolecular synthon, the rational design of the crystal packing would focus on the intermolecular synthons. Based on studies of similar amide structures, molecules of this compound can be expected to form extended chains or sheets. For instance, the related compound N-(4-Ethoxy-2,5-dinitrophenyl)acetamide forms chains via intermolecular N-H···O hydrogen bonds. While the primary N-H donor in this compound is likely involved in the intramolecular S(6) synthon, weaker C-H···O interactions can act as the driving force for forming larger assemblies. Computational analysis of intermolecular interaction energies can help predict which of the potential hydrogen bond acceptors (the second nitro group or the carbonyl oxygen) is most likely to participate in these extended networks, thus allowing for the rational design of specific packing arrangements like chains or sheets. researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science. tandfonline.com Computational crystal structure prediction (CSP) is a powerful tool used to predict potential polymorphs and rank them based on their thermodynamic stability before they are discovered experimentally. tandfonline.comacs.org

While specific CSP studies for this compound have not been reported, the methodology for such an investigation is well-established, particularly through extensive work on the analogous but more complex molecule, N-(2-dimethyl-4,5-dinitrophenyl) acetamide. researchgate.netacs.orgconicet.gov.ar This molecule was a notable subject in the 2004 Cambridge Crystallographic Data Centre (CCDC) blind test of crystal structure prediction, where it proved to be a significant challenge. acs.orgconicet.gov.ar

A computational study to predict polymorphs of this compound would typically involve the following steps:

Conformational Analysis: The first step is to determine the low-energy conformations of the isolated molecule, as molecular flexibility can significantly influence crystal packing. This is usually done using quantum mechanical calculations. conicet.gov.ar

Crystal Packing Search: A search algorithm, often a genetic algorithm, is used to generate a vast number of plausible crystal packing arrangements across various common space groups. researchgate.netconicet.gov.ar This process treats the unit cell parameters and the position and orientation of the molecule(s) within it as variables to be optimized.

Lattice Energy Minimization: Each generated structure is subjected to a geometry optimization that minimizes the lattice energy. This is typically performed using force fields that accurately model intermolecular interactions, including electrostatic and van der Waals forces. acs.org The result is a crystal energy landscape, which is a plot of all the identified stable crystal structures (local minima) versus their lattice energies.

Ranking and Analysis: The predicted structures are then ranked by their relative lattice energies. acs.org The global minimum is the thermodynamically most stable polymorph at 0 K. Advanced calculations can also incorporate thermal effects to predict stability at ambient temperatures. researchgate.net The lowest-energy predicted structures represent the most probable polymorphs to be observed experimentally. acs.org

The successful prediction for the challenging N-(2-dimethyl-4,5-dinitrophenyl) acetamide case demonstrated that even for flexible molecules, computational methods can identify the experimental structure among the most stable predicted forms. acs.orgconicet.gov.ar

Reactivity, Reaction Mechanisms, and Degradation Pathways

Mechanistic Studies of Electrophilic and Nucleophilic Reactions on the Dinitrophenyl Moiety

The reactivity of the dinitrophenyl moiety in N-(2,5-dinitrophenyl)acetamide is characterized by a strong deactivation towards electrophilic aromatic substitution (EAS) and a pronounced activation towards nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): The two nitro groups are powerful electron-withdrawing groups, which significantly reduce the electron density of the phenyl ring. This deactivation makes the aromatic ring a poor nucleophile. EAS reactions, which proceed via a mechanism involving the attack of the aromatic ring on an electrophile, are therefore highly disfavored. masterorganicchemistry.com The first step of this mechanism, the formation of a carbocation intermediate, is rate-determining and is destabilized by the presence of electron-withdrawing substituents. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the ring makes it susceptible to attack by strong nucleophiles. evitachem.com The nitro groups can stabilize the negative charge of the intermediate Meisenheimer complex formed during SNAr, thereby facilitating the substitution of a suitable leaving group on the ring. While this compound itself does not have a typical leaving group like a halogen, related compounds such as N-(2,5-dibromophenyl)acetamide have been shown to undergo palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. researchgate.net This type of reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination, effectively substituting the bromine atoms with aryl groups. researchgate.net Similarly, 2-chloro-N-(2,4-dinitrophenyl)acetamide is noted for its enhanced electrophilic character, making it reactive toward nucleophiles. evitachem.com

Investigation of Hydrolysis Mechanisms for the Acetamide (B32628) Functional Group

The acetamide functional group in this compound can undergo hydrolysis under either acidic or basic conditions to yield 2,5-dinitroaniline (B181689) and acetic acid or its corresponding salt. evitachem.com The mechanism of this transformation is significantly influenced by the electronic effects of the dinitrophenyl ring.

Under alkaline conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetamide. arkat-usa.org The presence of strong electron-withdrawing groups, such as the two nitro substituents on the phenyl ring, increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack and thus increasing the rate of hydrolysis. arkat-usa.org Studies on the hydrolysis of the structurally similar N-phenyl-N-2,4-dinitrophenylacetamide have shown that the reaction is extremely rapid due to these electronic effects. arkat-usa.org Tertiary amides with dinitro-substituents are hydrolyzed with relative ease compared to secondary amides or amides lacking such electron-withdrawing groups. arkat-usa.org The general mechanism is similar to that of ester hydrolysis, involving a tetrahedral intermediate. arkat-usa.org

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule.

| Reaction Condition | Reagents | Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., aq. HCl), heat | 2,5-dinitroaniline + Acetic Acid | evitachem.comvulcanchem.com |

| Basic Hydrolysis | H₂O, OH⁻ (e.g., aq. NaOH), heat | 2,5-dinitroaniline + Acetate Salt | evitachem.comarkat-usa.orgvulcanchem.com |

Oxidative Transformation Pathways and Species Interactions

Research on N-(4-Ethoxy-2,5-dinitrophenyl)acetamide, a closely related compound, indicates that it can undergo oxidative transformation when exposed to cellular oxidants. iucr.orgiucr.org These oxidants include hypochlorite/hypochlorous acid and peroxynitrite/peroxynitrous acid, which can lead to the formation of chlorinated and further nitrated products. iucr.orgiucr.org This suggests that this compound could follow similar oxidative degradation pathways, particularly at the aromatic ring.

The dinitrophenyl structure is generally robust, but under harsh oxidative conditions, the aromatic ring can be cleaved. Studies on the supercritical water oxidation (SCWO) of 2,4-dinitrophenol (B41442) (DNP) have demonstrated that high destruction of the compound is possible at high temperatures and pressures, indicating the breakdown of the aromatic system itself. researchgate.net Furthermore, dinitrophenols have been shown to act as uncouplers of oxidative phosphorylation, inhibiting certain oxidation processes in biological systems. asm.orgnih.gov The oxidative chemiluminescence of 2,4-dinitrophenylhydrazine (B122626) when reacting with permanganate (B83412) further highlights the susceptibility of dinitrophenyl compounds to oxidation. dss.go.th

Reductive Transformations and their Products

The most common reaction involving the dinitrophenyl moiety is the reduction of its two nitro groups. This transformation can be carried out using a variety of reducing agents and can proceed either partially or completely.

Complete reduction of both nitro groups on this compound yields N-(2,5-diaminophenyl)acetamide. This can be achieved through catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst, or by using chemical reducing agents like iron in hydrochloric acid (Fe/HCl) or zinc in ammonium (B1175870) chloride (Zn/NH₄Cl). vulcanchem.com

Selective reduction of one nitro group is also possible under controlled conditions, for instance, using sodium dithionite (B78146) (Na₂S₂O₄). vulcanchem.com This would result in the formation of N-(2-amino-5-nitrophenyl)acetamide or N-(5-amino-2-nitrophenyl)acetamide. The metabolism of the related compound 2,4-dinitrophenol proceeds via nitro reduction to form 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, demonstrating the stepwise nature of the reduction in biological systems. wikipedia.org The initial reduction can form nitroso and hydroxylamine (B1172632) intermediates. vulcanchem.com

| Reaction Type | Reagents/Conditions | Expected Products | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | N-(2,5-diaminophenyl)acetamide | vulcanchem.com |

| Chemical Reduction | Fe/HCl or Zn/NH₄Cl | N-(2,5-diaminophenyl)acetamide | vulcanchem.com |

| Selective Reduction | Na₂S₂O₄, NaHCO₃, H₂O/EtOH | Partially reduced intermediates (e.g., N-(2-amino-5-nitrophenyl)acetamide) | vulcanchem.com |

Cycloaddition Reactions and Their Selectivity

While specific studies on the cycloaddition reactions of this compound are not prominent in the literature, the electronic properties of the molecule suggest potential reactivity in such transformations. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming cyclic systems and are governed by the electronic nature of the reactants. mdpi.com

The Diels-Alder reaction typically involves a [4+2] cycloaddition between an electron-rich diene and an electron-poor dienophile. mdpi.com The highly electron-deficient dinitrophenyl ring in this compound could potentially function as part of a dienophile system, particularly if an unsaturated bond is conjugated with the ring. The strong electron-withdrawing character of the nitro groups would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more favorable for reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.

Other types of pericyclic reactions, such as 1,3-dipolar cycloadditions, also offer potential pathways. wikipedia.org For instance, arylnitroso species, which can be derived from nitroaromatics, are known to participate in cycloadditions with unsaturated molecules. scirp.org The selectivity of these reactions (regio- and stereoselectivity) is often predictable using frontier molecular orbital (FMO) theory. wikipedia.orgresearchgate.net Machine learning models have even been developed to predict the reactivity and selectivity of cycloadditions involving complex substrates. nih.gov

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For this compound and related compounds, kinetic data are most available for hydrolysis reactions.

The rate of hydrolysis of the acetamide group is highly dependent on the substituents on the phenyl ring. A study on the alkaline hydrolysis of various amides found that N-phenyl-N-2,4-dinitrophenylacetamide hydrolyzes almost instantaneously, demonstrating a dramatic rate increase caused by the electron-withdrawing nitro groups. arkat-usa.org This suggests that the hydrolysis of this compound would also be very rapid under basic conditions.

Kinetic data for the hydrolysis of 2,4-dinitrophenyl esters show that the reaction mechanism can shift from a bimolecular (BAc2) to an elimination-addition (E1cB) pathway depending on the pKa of the leaving group. lookchem.com Such detailed kinetic analyses are crucial for elucidating reaction mechanisms. In synthetic chemistry, simple techniques like thin-layer chromatography (TLC) can be used to screen and monitor the kinetics of reactions involving dinitrophenyl acetamide derivatives. nih.gov For more complex systems, such as those involving immobilized enzymes, detailed mathematical models are required to determine kinetic parameters, especially when diffusion limitations are present. nih.gov

Advanced Applications in Chemical Science and Materials Research

Utilization as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

N-(2,5-dinitrophenyl)acetamide serves as a crucial intermediate in the synthesis of more intricate molecules. vulcanchem.com Its dinitrophenyl moiety can be chemically modified through various reactions, making it a valuable building block for larger, functionalized compounds.

One notable application is in the synthesis of triphenyl acetamide (B32628) analogs. For instance, the related compound, N-(2,5-dibromophenyl)acetamide, undergoes a palladium-catalyzed Suzuki cross-coupling reaction with different arylboronic acids to yield a series of aniline-based amides. researchgate.netmdpi.com This reaction demonstrates the potential of the core acetamide structure to be elaborated into more complex systems. The process involves the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis.

Table 1: Suzuki Coupling Reaction of N-(2,5-dibromophenyl)acetamide researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The synthesis of various heterocyclic compounds also utilizes dinitrophenyl acetamide derivatives as precursors. For example, N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide is a key intermediate in the synthesis of 5-amino-4-chloro-2,7-dimethyl-1H(3H)-benzimidazole. evitachem.com This highlights the role of such compounds in constructing molecules with potential biological or material applications.

Role in Dye Chemistry Research: Synthesis and Investigation of Chromophore Properties

The dinitrophenyl group in this compound is a well-known chromophore, a part of a molecule responsible for its color. semanticscholar.org The two nitro groups act as strong electron-withdrawing groups, which can significantly influence the electronic absorption and emission properties of the molecule. This makes dinitrophenyl acetamide derivatives interesting candidates for the synthesis of new dyes.

Research into related compounds, such as N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide, demonstrates the use of dinitrophenyl moieties in creating azo dyes. evitachem.com These dyes are characterized by the -N=N- azo linkage, which, in conjunction with the dinitrophenyl ring, creates a highly conjugated system that absorbs light in the visible region. semanticscholar.orgevitachem.com The specific substituents on the aromatic rings can be varied to tune the color of the dye. For instance, N-[2-[2-(2-Bromo-4,6-dinitrophenyl)diazenyl]-5-(di-2-propen-1-ylamino)-4-methoxyphenyl]acetamide is known as Disperse Blue 291G, indicating its application as a textile dye. cymitquimica.com

The chromophoric properties are also influenced by the solvent environment, a phenomenon known as solvatochromism. Studies on the related 2-Chloro-N-(2,4-dinitrophenyl)acetamide have shown that the compound exhibits different colors in solvents of varying polarity. scispace.comresearchgate.net This property is attributed to changes in the electronic distribution within the molecule in response to the solvent.

Development of Chemo-Sensors and Molecular Recognition Probes

The electron-deficient nature of the dinitrophenyl ring in this compound and its derivatives makes them suitable for use in the development of chemosensors. These sensors can detect specific ions or molecules through changes in their optical or electrochemical properties.

For example, N-nitrophenyl benzamide (B126) derivatives have been developed as colorimetric chemosensors for cyanide detection in aqueous environments. researchgate.net The interaction between the sensor molecule and the analyte leads to a visible color change, allowing for simple and rapid detection.

Quinoline-based chemosensors incorporating acetamide functionalities have been synthesized for the selective detection of metal ions like Zn²⁺. nanobioletters.com A chemosensor synthesized from 2-chloro-N-(quinoline-8-yl)acetamide was effective in recognizing Zn²⁺ ions. nanobioletters.com Another quinoline-based sensor, DQ (2-(2-(quinolin-2-yl)hydrazinyl)-N-(quinolin-8-yl)acetamide), demonstrated the ability to detect zinc ions through a "turn-on" fluorescence response in aqueous media, with a very low limit of detection. researchgate.net This sensor has also been successfully applied for bioimaging of zinc ions. researchgate.net

The design of these chemosensors often relies on principles like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), where the binding of an analyte alters the electronic properties of the sensor molecule, resulting in a detectable signal. researchgate.net

Exploration as Components in Materials with Desired Optoelectronic Properties (e.g., Nonlinear Optical Materials)

The presence of both electron-donating (acetamide) and strong electron-withdrawing (dinitro) groups in the same molecule can lead to a large molecular hyperpolarizability, a key requirement for second-order nonlinear optical (NLO) materials. These materials have applications in technologies such as frequency conversion of laser light and optical data storage.

Research has focused on designing and synthesizing molecules with non-centrosymmetric crystal packing, which is essential for observing second-order NLO effects. The synthesis of triphenyl acetamide analogs from N-(2,5-dibromophenyl)acetamide has been explored for their potential NLO properties, investigated through density functional theory (DFT) calculations. researchgate.netmdpi.com

The introduction of chirality is a common strategy to ensure non-centrosymmetric packing. While not directly involving this compound, studies on related chiral molecules like methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) and N-(5-nitro-2-pyridyl)leucinol have demonstrated the effectiveness of this approach in creating efficient NLO crystals. optica.org These materials exhibit significant second-harmonic generation (SHG) capabilities.

Applications in Advanced Analytical Method Development (e.g., derivatizing agents)

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. This compound and its analogs, with their reactive sites, can be used as derivatizing agents.

Dinitrophenyl-containing reagents are used to introduce a chromophore or an electroactive group into the analyte molecule, enhancing its detectability by UV-Vis spectroscopy or electrochemical methods. For example, reagents like N-succinimidyl-p-nitrophenylacetate (SNPA) and N-succinimidyl-3,5-dinitrophenylacetate (SDNPA) are used for this purpose. chromatographyonline.com

Derivatization can also improve the chromatographic behavior of analytes, for instance, by increasing their volatility for gas chromatography (GC) or improving their retention and separation in liquid chromatography (LC). chromatographyonline.com While specific applications of this compound as a derivatizing agent are not extensively documented in the provided context, the chemistry of related dinitrophenyl compounds, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is well-established for the chiral separation of amino acids. core.ac.uk

Environmental Chemical Research and Fate Analysis of N 2,5 Dinitrophenyl Acetamide

The environmental fate of N-(2,5-dinitrophenyl)acetamide, a nitroaromatic compound, is a subject of significant interest due to the widespread use and potential environmental persistence of related nitroaromatic compounds. While specific data on this compound is limited, research on analogous compounds such as dinitrophenols and other nitrophenyl derivatives provides valuable insights into its likely behavior in the environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dinitrophenyl)acetamide, and how do reaction parameters influence yield?

- Methodology : A common approach involves nitration and acetylation steps. For example, nitration of phenylacetamide derivatives can be performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Acetylation is typically achieved with acetic anhydride in refluxing conditions, followed by purification via recrystallization (e.g., ethanol/water mixtures). Key parameters include stoichiometry, temperature control, and reaction time. Yield optimization often requires iterative adjustments to these variables .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- Basic : Melting point analysis (lit. range: 155–162°C), NMR (¹H/¹³C) for structural confirmation, and HPLC for purity assessment .

- Advanced : Single-crystal X-ray diffraction for precise bond-length/angle determination, particularly to study nitro group torsion angles and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) . IR spectroscopy can validate nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) functional groups.

Q. How should researchers handle safety concerns related to nitroaromatic intermediates?

- Methodology : Nitro compounds are thermally unstable and potentially explosive. Storage at –20°C in amber glass vials is recommended to prevent decomposition . Use explosion-proof equipment during synthesis, and conduct stability tests (e.g., differential scanning calorimetry) to assess thermal risks. Toxicity studies suggest using fume hoods and PPE (gloves, lab coats) to minimize exposure .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Methodology : X-ray crystallography can clarify discrepancies in nitro group orientations. For example, in N-(4-chloro-2-nitrophenyl)acetamide derivatives, nitro groups exhibit torsional angles deviating from the aromatic plane (e.g., –16.7° and 160.9°), impacting reactivity . Compare experimental data with DFT-optimized structures to validate deviations and assess electronic effects (e.g., resonance stabilization).

Q. What strategies mitigate side reactions during scale-up synthesis?

- Methodology :

- Process Optimization : Use flow chemistry for controlled nitration, reducing exothermic risks .

- Byproduct Analysis : Monitor intermediates via LC-MS to detect unwanted isomers (e.g., 2,4-dinitro byproducts) and adjust nitration conditions accordingly .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for higher-purity batches (>97%) .

Q. How do structural modifications (e.g., chloro vs. nitro substituents) affect biological activity?

- Methodology : Compare bioactivity across analogs using standardized assays. For example, chlorophenyl derivatives (e.g., N-(2,5-dichlorophenyl)acetamide) show antimicrobial activity via protein synthesis inhibition , while nitro groups may enhance redox-mediated cytotoxicity. Use SAR studies to correlate substituent position/electronic effects with IC₅₀ values .

Methodological Challenges and Solutions

Q. Why do solubility issues arise in polar solvents, and how can they be addressed?

- Analysis : The nitro groups increase polarity but reduce solubility in aqueous media due to strong intermolecular H-bonding.

- Solution : Use DMSO or DMF as co-solvents for biological assays. For crystallization, optimize solvent mixtures (e.g., ethanol/dichloromethane) to improve crystal quality .

Q. What computational tools predict interaction mechanisms with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations can model binding to enzymes (e.g., bacterial ribosomes). Use crystal structure data (e.g., PDB ID) to validate docking poses and identify key residues (e.g., hydrogen bonding with Arg/Lys) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.